molecular formula C11H12O2 B3014913 3-phenylpent-4-enoic Acid CAS No. 5703-57-1

3-phenylpent-4-enoic Acid

Cat. No.: B3014913
CAS No.: 5703-57-1
M. Wt: 176.215
InChI Key: QENLDXDXWGMLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpent-4-enoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a phenyl group attached to a pentenoic acid chain

Mechanism of Action

Target of Action

The primary target of 3-phenylpent-4-enoic acid is Rotamase Pin1 (PIN1) . PIN1 is a peptidyl-prolyl cis-trans isomerase that binds to and isomerizes specific phosphorylated Ser/Thr-Pro (pSer/Thr-Pro) motifs . It plays a crucial role in inducing conformational changes in a subset of phosphorylated proteins, acting as a molecular switch in multiple cellular processes .

Mode of Action

This compound interacts with its target, PIN1, by binding to the phosphorylated Ser/Thr-Pro motifs. This interaction induces conformational changes in the protein structure . PIN1 displays a preference for acidic residues located N-terminally to the proline bond to be isomerized .

Biochemical Pathways

The interaction of this compound with PIN1 affects several biochemical pathways. For instance, it regulates mitosis by interacting with NIMA and attenuating its mitosis-promoting activity . It also down-regulates the kinase activity of BTK . Furthermore, it can transactivate multiple oncogenes and induce centrosome amplification, chromosome instability, and cell transformation .

Pharmacokinetics

Its molecular weight of 17622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of this compound’s action at the molecular and cellular level is multifaceted. It can lead to changes in cell cycle regulation, kinase activity, and gene expression . These changes can ultimately lead to effects such as cell transformation and chromosome instability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpent-4-enoic acid can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with ethyl acetoacetate, followed by a series of steps including hydrolysis and decarboxylation . Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 4-pentenoic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenylpent-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 3-Phenylpent-4-enoic acid is unique due to its specific structure, which combines a phenyl group with a pentenoic acid chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-phenylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENLDXDXWGMLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.